

# Physicochemical properties of 4-Bromonaphthalene-1-carbonitrile

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## Compound of Interest

Compound Name: 4-Bromonaphthalene-1-carbonitrile

Cat. No.: B1283296

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An In-depth Technical Guide to **4-Bromonaphthalene-1-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of **4-Bromonaphthalene-1-carbonitrile** (CAS No. 92616-49-4). This pivotal compound serves as a versatile intermediate in various fields, from pharmaceutical development to materials science.<sup>[1]</sup>

## Core Physicochemical Properties

**4-Bromonaphthalene-1-carbonitrile** is a white to off-white solid compound.<sup>[2][3]</sup> Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>6</sub> BrN	[3][4][5]
Molecular Weight	232.08 g/mol	[5]
Exact Mass	230.96836 Da	[3][5]
Appearance	White to off-white solid	[2][3]
Melting Point	102-103 °C	[2]
Boiling Point	352.9 ± 15.0 °C (Predicted)	[2]
Density	1.57 ± 0.1 g/cm <sup>3</sup> (Predicted)	[2]
Topological Polar Surface Area	23.8 Å <sup>2</sup>	[5]
XLogP3	3.6	[3][5]
Storage	Sealed in dry, Room Temperature	[2]

## Synthesis and Purification Protocols

The synthesis of **4-Bromonaphthalene-1-carbonitrile** is critical for its application as a versatile building block.[1][6] A common and effective method involves the dehydration of 4-bromo-1-naphthaldehyde oxime.[7]

### Experimental Protocol: Synthesis from 4-bromo-1-naphthaldehyde oxime

This protocol details a two-step synthesis process starting from 4-bromo-1-naphthaldehyde.[2][7]

Materials:

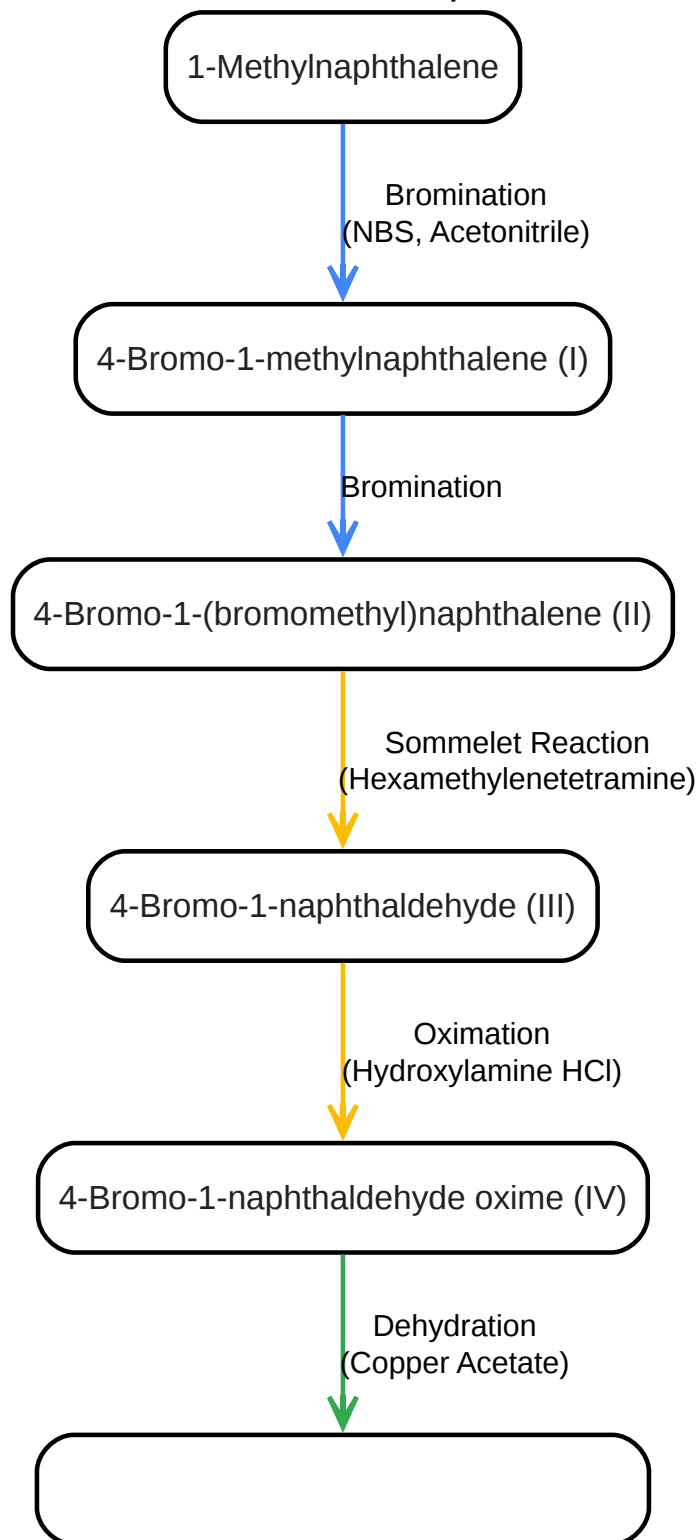
- 4-bromo-1-naphthaldehyde oxime (IV)
- Copper (II) acetate monohydrate

- Acetonitrile
- Dichloromethane
- Saturated sodium chloride solution
- Anhydrous desiccant (e.g., sodium sulfate)

Procedure:

- **Reaction Setup:** In a 3L reaction flask, combine 141 g of crude 4-bromo-1-naphthaldehyde oxime (IV), 22.6 g of copper acetate monohydrate, and 1137 g of acetonitrile.[2] The molar ratio of the oxime to the copper catalyst is approximately 1:0.2.[2]
- **Dehydration Reaction:** Heat the mixture to 79 °C and maintain a reflux overnight.[2] Monitor the reaction's progress using thin-layer chromatography (TLC).[2]
- **Solvent Removal:** Upon completion, cool the reaction mixture to room temperature. Remove the acetonitrile by distillation under reduced pressure.[2]
- **Extraction:** To the resulting residue, add 1500 g of water and extract the aqueous phase with 1000 g of dichloromethane. Perform two additional extractions of the aqueous phase with 500 g of dichloromethane each.[2]
- **Washing and Drying:** Combine all organic phases and wash with 1500 g of saturated sodium chloride solution. Add an anhydrous desiccant to the organic phase and stir overnight to dry. [2]
- **Purification:** Remove the desiccant by filtration. Evaporate the solvent from the filtrate at 40°C using a rotary evaporator. Purify the crude product via short column chromatography, using dichloromethane as the eluent, to yield the final product, **4-Bromonaphthalene-1-carbonitrile** (V).[2] This method has been reported to achieve a high purity of 99.3% and an overall two-step yield of 94.7%.[2]

## Synthesis Workflow of 4-Bromonaphthalene-1-carbonitrile

[Click to download full resolution via product page](#)Caption: Multi-step synthesis of **4-Bromonaphthalene-1-carbonitrile**.

## Spectroscopic Analysis

Accurate spectroscopic characterization is essential to confirm the identity, purity, and structure of **4-Bromonaphthalene-1-carbonitrile**.<sup>[8]</sup> The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).<sup>[8]</sup>

## General Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ , within a 5 mm NMR tube.<sup>[8]</sup>
- **$^1\text{H}$  NMR:** The aromatic region (typically 7.0-8.5 ppm) will show a complex pattern of multiplets corresponding to the six protons on the naphthalene ring system. The specific chemical shifts and coupling constants are dictated by the positions of the bromo and cyano substituents.
- **$^{13}\text{C}$  NMR:** The spectrum will display 11 distinct signals for the carbon atoms. The carbon atom of the nitrile group ( $\text{C}\equiv\text{N}$ ) is expected in the 115-125 ppm range. The carbon atom attached to the bromine will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy:

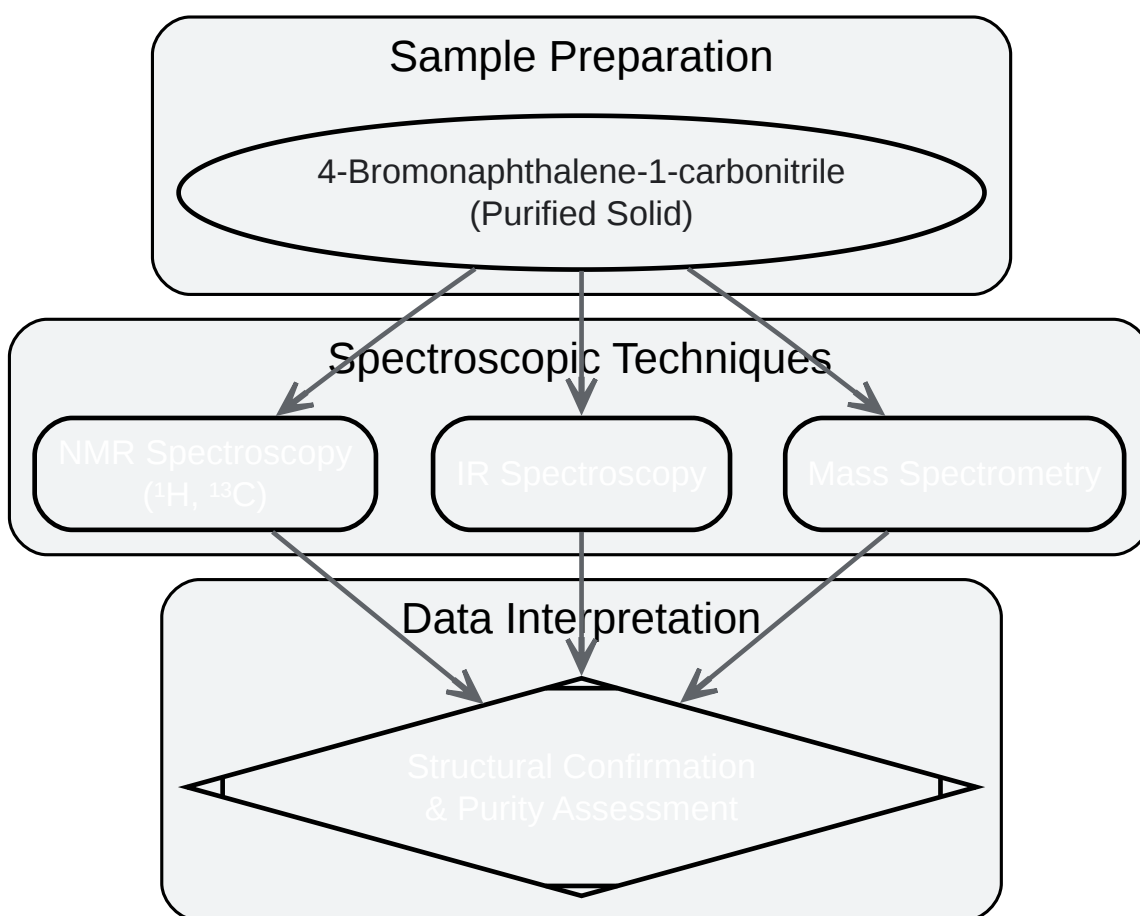
- **$\text{C}\equiv\text{N}$  Stretch:** A sharp, strong absorption band is expected in the range of 2200-2300  $\text{cm}^{-1}$ , which is characteristic of a nitrile functional group.<sup>[9]</sup>
- **Aromatic C-H Stretch:** Look for absorptions just above 3000  $\text{cm}^{-1}$ .<sup>[9]</sup>
- **Aromatic C=C Stretch:** Multiple bands of variable intensity are expected in the 1450-1600  $\text{cm}^{-1}$  region.<sup>[9]</sup>
- **C-Br Stretch:** This will appear in the fingerprint region, typically below 1000  $\text{cm}^{-1}$ .

Mass Spectrometry (MS):

- **Technique:** Electron Impact (EI) is a common method for this type of molecule.<sup>[10]</sup>

- **Molecular Ion Peak:** Expect a prominent molecular ion peak ( $M^+$ ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity,  $[M]^+$  and  $[M+2]^+$ , corresponding to the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.

### General Workflow for Spectroscopic Characterization



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Caption: Workflow for Spectroscopic Characterization.

## Applications in Research and Development

**4-Bromonaphthalene-1-carbonitrile** is a valuable intermediate in modern chemical synthesis. [1] Its dual reactivity, stemming from the bromine atom and the nitrile group, allows for diverse chemical transformations.

- **Pharmaceutical Innovation:** The naphthalene core is a common scaffold in many biologically active molecules. [1] This compound is used in the synthesis of Active Pharmaceutical Ingredients (APIs), enabling medicinal chemists to develop novel drug candidates by modifying the core structure. [1] It is also listed as a "Protein Degradator Building Block," suggesting its use in the development of PROTACs and other targeted protein degradation technologies. [4]
- **Organic Synthesis:** The bromine atom is highly amenable to various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. [1] These reactions are fundamental for introducing aryl, vinyl, or alkynyl groups to build complex molecular architectures. [1]
- **Materials Science:** The conjugated aromatic system and reactive functional groups make it a suitable precursor for creating novel polymers, organic semiconductors, and fluorescent probes. [1] The ability to modify the structure allows for the fine-tuning of electronic and optical properties for next-generation materials. [1]

## Safety and Handling

Proper safety precautions are mandatory when handling **4-Bromonaphthalene-1-carbonitrile**.

Hazard Identification:

- **GHS Classification:** The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4). [3][5] It also causes skin irritation (Category 2) and serious eye irritation (Category 2A). [5]
- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [5]

Handling and Storage:

- Precautions: Avoid contact with skin, eyes, and clothing.[11][12] Avoid the formation of dust and aerosols.[11] Use only in a well-ventilated area.[13]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]
- Storage: Store in a dry, well-ventilated place at room temperature.[2][12] Keep the container tightly closed and store locked up.[13]

#### First-Aid Measures:

- If Swallowed: Rinse mouth and get medical help.[11][13]
- If on Skin: Wash off with plenty of water.[11][13] If irritation occurs, seek medical attention. [13]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]
- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11][13]

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